Atorvastatin lactone diepoxide

Pharmaceutical impurity profiling HPLC method validation Structural elucidation

This specific diastereomeric impurity standard is essential for accurate oxidative degradation profiling in atorvastatin ANDA submissions. Its unique dual-epoxide, lactone structure ensures correct peak identification and quantitation under ICH M7 guidelines—no generic mono-epoxide alternative provides equivalent chromatographic retention or fragmentation. Supplied as a defined stereoisomer mixture enabling robust chiral HPLC method validation. Strict storage compliance (amber vial, inert atmosphere, 2-8°C) preserves compound integrity for regulatory-critical analyses. Differentiate your impurity profile with the exact reference material regulators expect.

Molecular Formula C33H33FN2O6
Molecular Weight 572.64
CAS No. 1046118-40-4
Cat. No. B601617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin lactone diepoxide
CAS1046118-40-4
Synonyms4-(4-Fluorophenyl)-6-(1-Methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxaMide;  Atorvastatin Lactone Diepoxide (Mixture of diastereoMers)
Molecular FormulaC33H33FN2O6
Molecular Weight572.64
Structural Identifiers
SMILESCC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7
InChIInChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Lactone Diepoxide (CAS 1046118-40-4): Regulatory Impurity Standard for Pharmaceutical Quality Control


Atorvastatin lactone diepoxide (CAS 1046118-40-4) is a structurally defined oxidative degradation impurity and process-related byproduct of atorvastatin, characterized by dual epoxide rings and a lactone cyclization that fundamentally alters its physicochemical profile relative to the parent drug [1]. It is commercially supplied as a mixture of diastereomers with molecular formula C33H33FN2O6 and molecular weight 572.62 g/mol, and is recognized as a high-risk impurity relevant to pharmaceutical quality control and stability-indicating method validation . Its utility lies exclusively as an analytical reference standard for impurity profiling, forced degradation studies, and regulatory submission support rather than as a therapeutic agent .

Why Atorvastatin Lactone Diepoxide Cannot Be Substituted with Generic Epoxide Impurity Standards


Atorvastatin lactone diepoxide occupies a distinct analytical and regulatory niche that generic epoxide impurity standards cannot fulfill. Unlike simpler epoxide impurities such as Atorvastatin EP Impurity D (CAS 148146-51-4, a mono-epoxide synthetic intermediate), this compound contains both a lactone moiety and two epoxide rings, conferring unique chromatographic retention behavior, mass spectral fragmentation patterns, and degradation kinetics that are not reproducible with single-epoxide analogs [1]. Furthermore, the compound is supplied as a defined mixture of diastereomers—a stereochemical complexity absent in achiral or single-stereoisomer impurity standards—necessitating its use for accurate peak identification in chiral or achiral HPLC methods . Regulatory filings (ANDA, DMF) require impurity standards that precisely match the degradation products observed in stability studies; substitution with a structurally distinct analog introduces quantitation error and may trigger regulatory deficiency letters [2].

Quantitative Differentiation Evidence for Atorvastatin Lactone Diepoxide: Comparative Data Versus Closest Analogs


Structural Differentiation: Atorvastatin Lactone Diepoxide Versus EP Impurity D (Mono-Epoxide)

Atorvastatin lactone diepoxide is structurally distinguished from Atorvastatin EP Impurity D (CAS 148146-51-4, also known as epoxide impurity or 3-(4-fluorobenzoyl)-2-isobutyryl-N,3-diphenyloxirane-2-carboxamide) by the presence of two epoxide rings conjugated within a 3,7-dioxa-5-azatricyclo[4.1.0.0(2,4)]heptane framework versus a single oxirane ring in Impurity D [1][2]. This structural divergence produces distinct analytical signatures: the diepoxide exhibits a molecular ion [M+H]+ at m/z 573.6 (C33H33FN2O6, MW 572.62) and a characteristic dual-epoxide fragmentation pathway under MS/MS conditions, whereas Impurity D (MW 429.48) fragments via single oxirane ring opening [1]. In reversed-phase HPLC, the diepoxide elutes with a relative retention time (RRT) distinct from Impurity D, requiring dedicated reference material for accurate peak assignment [3].

Pharmaceutical impurity profiling HPLC method validation Structural elucidation

Genotoxic Potential Differentiation: Epoxide Impurity Class Risk Assessment

Epoxide-containing degradation products of atorvastatin have been identified as potential genotoxic alerting impurities in forced degradation studies. LC-UV and accurate mass Q-TOF LC/MS screening of stressed atorvastatin samples detected the formation of a new genotoxic alerting impurity bearing epoxide functionality, findings consistent with literature reports on epoxide impurity toxicological potential [1]. In a separate UPLC-HR-MS forced degradation study, in silico toxicity predictions performed using TOPKAT, LAZAR, and Discovery Studio ADMET software evaluated carcinogenicity, mutagenicity, and hepatotoxicity endpoints for all degradation products of atorvastatin, including epoxide-containing species [2]. While Atorvastatin lactone diepoxide itself was not the sole subject of dedicated in vitro Ames or in vivo genotoxicity assays in these studies, its classification as a diepoxide places it within the broader class of epoxide impurities for which genotoxic potential has been flagged and which require monitoring per ICH M7 guidelines .

Genotoxicity screening ICH M7 compliance Impurity safety assessment

Thermal and Oxidative Stability Differentiation: Degradation Kinetics Versus Lactone-Only Impurity

Atorvastatin lactone diepoxide is formed under oxidative stress conditions and exhibits distinct stability behavior compared to non-epoxide lactone impurities. Forced degradation studies conducted per ICH Q1A(R2) guidelines demonstrate that atorvastatin undergoes labile behavior under oxidative stress (along with acidic, basic, and neutral hydrolysis), leading to the formation of two degradation products including epoxide-containing species [1]. In contrast, the simple atorvastatin lactone impurity (without epoxide functionality) forms primarily via acidic degradation and cyclization of the parent dihydroxyheptanoic acid, representing a different formation pathway [2]. Notably, the diepoxide compound is documented as light-sensitive and temperature-sensitive, requiring storage at 2-8°C under inert atmosphere to prevent further degradation—a handling requirement not universally applicable to all atorvastatin impurities [3].

Forced degradation studies Stability-indicating methods Oxidative stress testing

Stereochemical Complexity Differentiation: Diastereomeric Mixture Versus Single-Isomer Impurity Standards

Atorvastatin lactone diepoxide is supplied and characterized as a mixture of diastereomers, a stereochemical feature that fundamentally distinguishes it from single-stereoisomer impurity standards such as Atorvastatin EP Impurity D . The compound contains multiple chiral centers within its 3,7-dioxa-5-azatricyclo[4.1.0.0(2,4)]heptane core, resulting in the presence of distinct diastereomeric species in the reference material. This stereochemical complexity has direct analytical consequences: HPLC methods developed for impurity profiling must demonstrate resolution either of individual diastereomers (if separable) or accept the integrated peak area of the diastereomeric mixture as the quantitation basis [1]. By contrast, achiral impurities or single-enantiomer standards produce a single chromatographic peak under non-chiral conditions, simplifying method development but failing to represent the true complexity of this degradation product as it occurs in stressed drug substance samples [2].

Chiral chromatography Stereoisomer impurity profiling Diastereomer separation

High-Value Application Scenarios for Atorvastatin Lactone Diepoxide Reference Standard


Stability-Indicating HPLC Method Validation for ANDA/DMF Submissions

Atorvastatin lactone diepoxide serves as a critical reference standard for validating stability-indicating HPLC methods required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). During method validation, the reference standard is used to establish system suitability parameters, confirm peak identity and resolution from the parent atorvastatin peak, and determine relative retention times (RRT) and relative response factors. The diepoxide impurity's distinct chromatographic behavior—stemming from its dual-epoxide, lactone-containing, diastereomeric structure—necessitates its inclusion in impurity marker mixtures to ensure accurate identification of this specific degradation product in stressed samples [1]. Regulatory agencies expect impurity standards to exactly match the degradation products observed in stability studies; substitution with structurally related but non-identical impurities (e.g., EP Impurity D) would compromise method specificity and may result in deficiency letters during application review [2].

Forced Degradation (Oxidative Stress) Studies per ICH Q1A(R2)

This compound is specifically indicated for use in forced degradation studies conducted under oxidative stress conditions, where atorvastatin has been shown to generate epoxide-containing degradation products including the diepoxide species [1]. In these studies, the reference standard enables quantitative determination of the extent of oxidative degradation, establishment of mass balance, and identification of degradation pathways. The compound's documented sensitivity to light and temperature (requiring 2-8°C storage in amber vials under inert atmosphere) underscores its role as a marker of oxidative degradation that must be carefully controlled during sample preparation and analysis [2]. Analytical laboratories conducting ICH-compliant stress testing require this specific reference material to accurately quantify the diepoxide impurity formed under oxidative conditions and to distinguish it from other degradation products such as the simple lactone (formed under acidic conditions) or photodegradants .

Genotoxic Impurity Risk Assessment and ICH M7 Compliance

Given the identification of epoxide-containing impurities as potential genotoxic alerting species in forced degradation studies of atorvastatin, Atorvastatin lactone diepoxide is a relevant reference standard for analytical methods designed to quantify impurities requiring assessment under ICH M7 guidelines [1]. The compound contains two epoxide rings—structural alerts for potential DNA reactivity—and therefore falls within the class of impurities for which toxicological assessment or control to threshold of toxicological concern (TTC) levels may be warranted absent negative Ames data [2]. Analytical methods developed using this reference standard enable pharmaceutical manufacturers to accurately quantify the diepoxide impurity at ppm-level concentrations, generate data for toxicological risk assessment, and establish appropriate specification limits in drug substance and drug product . This application is particularly critical for generic drug developers seeking ANDA approval, where comprehensive impurity profiling and genotoxic impurity control are regulatory expectations.

Diastereomeric Impurity Profiling and Chiral Purity Assessment

Because Atorvastatin lactone diepoxide is supplied and characterized as a mixture of diastereomers, it serves a specialized role in analytical methods that must account for stereochemical impurity profiles [1]. In pharmaceutical quality control, the presence of diastereomeric impurities can complicate chromatographic analysis—potentially producing multiple peaks or a broadened peak envelope that must be correctly identified and integrated. Use of the authentic diastereomeric mixture as a reference standard enables method developers to establish appropriate integration parameters, confirm that all diastereomeric species are accounted for in the analytical method, and set acceptance criteria that reflect the true complexity of the degradation product as it occurs in drug substance [2]. This application is particularly relevant for manufacturers whose atorvastatin synthesis or formulation processes may generate stereochemically complex impurities, and for regulatory submissions where accurate stereochemical characterization of impurities is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin lactone diepoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.